![molecular formula C13H26N2O5 B12913439 1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide CAS No. 113788-70-8](/img/structure/B12913439.png)
1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide
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Overview
Description
1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide is a complex organic compound with the molecular formula C13H26N2O5 It is known for its unique structure, which includes a pyrrolidine ring substituted with multiple hydroxyl groups and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide with 1,3,4-trihydroxybutan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide: A structurally similar compound with different functional groups.
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Another related compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide stands out due to its unique combination of hydroxyl and carboxamide groups, which confer distinct chemical and biological properties. Its specific structure allows for versatile applications and interactions that are not observed in similar compounds .
Biological Activity
1-Hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
- Molecular Formula : C₁₅H₃₁N₃O₅
- Molecular Weight : 317.43 g/mol
- CAS Number : Not specifically listed in the provided sources but can be derived from the structure.
The compound exhibits several biological activities primarily attributed to its antioxidant properties. It acts as a radical scavenger, which helps in mitigating oxidative stress—a key factor in various diseases including inflammation and neurodegenerative disorders.
Antioxidant Activity
Research indicates that this compound can effectively neutralize reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This property is crucial in conditions characterized by oxidative stress such as:
- Diabetes Mellitus : It has shown protective effects on pancreatic islet cells in type 2 diabetes models.
- Neuroprotection : Potential applications in preventing ischemic brain damage have been noted, suggesting a role in neuroprotection during strokes.
Biological Activity Data
Activity | Findings |
---|---|
Antioxidant | Scavenges ROS; protects against oxidative stress-induced damage. |
Anti-inflammatory | Reduces markers of inflammation in animal models; potential use in arthritis. |
Neuroprotective | Prevents neuronal death in ischemic conditions; may aid recovery post-stroke. |
Case Studies and Research Findings
- Diabetes Research :
- Neuroprotection :
- Inflammation :
Properties
CAS No. |
113788-70-8 |
---|---|
Molecular Formula |
C13H26N2O5 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H26N2O5/c1-12(2)5-8(13(3,4)15(12)20)11(19)14-9(6-16)10(18)7-17/h8-10,16-18,20H,5-7H2,1-4H3,(H,14,19) |
InChI Key |
AMPRMQJPOQBXQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)C(=O)NC(CO)C(CO)O)C |
Origin of Product |
United States |
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